molecular formula C14H9BrFN B8395019 1-(4-Fluorophenyl)-5-bromo-1H-indole

1-(4-Fluorophenyl)-5-bromo-1H-indole

Cat. No.: B8395019
M. Wt: 290.13 g/mol
InChI Key: DNWUJWKXSPBDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-5-bromo-1H-indole is a halogenated indole derivative of interest in synthetic and medicinal chemistry research. This compound features a bromine atom at the 5-position of the indole ring and a 4-fluorophenyl group at the 1-position. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Negishi coupling, which is a established method for constructing carbon-carbon bonds in related 1-(4-fluorophenyl)-1H-indole systems . This makes it a valuable building block for the synthesis of more complex molecules for research purposes. Compounds within this structural class are frequently explored in pharmaceutical research for their potential biological activities. Researchers utilize this scaffold in the discovery and development of new therapeutic agents. This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C14H9BrFN

Molecular Weight

290.13 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)indole

InChI

InChI=1S/C14H9BrFN/c15-11-1-6-14-10(9-11)7-8-17(14)13-4-2-12(16)3-5-13/h1-9H

InChI Key

DNWUJWKXSPBDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Fluorophenyl)-5-bromo-1H-indole with structurally analogous indole and heterocyclic derivatives, focusing on substituent effects, synthesis, and inferred structure-activity relationships (SAR).

Triazole-Linked Indole Derivatives

Compounds such as 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d) and 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b) feature triazole rings appended via ethyl linkers. Key differences include:

  • In compound 9d, the 4-fluorophenyl group mirrors the substituent in the target compound, while 5b incorporates a 3-methoxyphenyl group, which increases electron density and may reduce potency compared to electronegative substituents .
  • Synthesis : These derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, enabling modular substitution .

Chalcone Derivatives with Halogen Substituents

Although chalcones (α,β-unsaturated ketones) have a distinct core, their SAR provides insights into halogen effects:

  • Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC50 of 4.703 μM, the lowest among non-piperazine chalcones. Its potency is attributed to bromine (ring A) and fluorine (ring B), which enhance electronegativity and stabilize interactions with targets. Replacement of bromine with chlorine (compound 2h) or methoxy groups (compounds 2n, 2p) reduces activity, highlighting the importance of electronegative substituents .
  • Inference for Indoles : The bromine-fluorine synergy in this compound may similarly optimize activity, though direct IC50 comparisons are unavailable.

Sulfonated Indole Derivatives

5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole incorporates a sulfonyl group at the 1-position. Key contrasts:

  • Synthesis : Sulfonation involves deprotonation of the indole nitrogen followed by reaction with tosyl chloride, a method distinct from the alkylation or coupling reactions used for fluorophenyl substitution .

Benzyl-Substituted Indoles

1-Benzyl-5-bromo-1H-indole-3-carbaldehyde (61) features a benzyl group at the 1-position. Differences include:

  • Functionalization : The aldehyde moiety in 61 allows further derivatization (e.g., reduction to alcohols), offering synthetic flexibility absent in the target compound .

Key Trends and Implications

Electronegative Substituents : Bromine and fluorine consistently enhance activity across diverse scaffolds (e.g., chalcones, indoles). Their electron-withdrawing effects likely optimize charge distribution for target binding .

Synthetic Flexibility : Copper-catalyzed and condensation reactions enable efficient diversification, though steric and electronic factors must be balanced .

Structural Planarity : In isostructural compounds (), substituent orientation (e.g., perpendicular fluorophenyl groups) influences molecular planarity and target interactions.

Preparation Methods

Reaction Protocol

  • Starting Material : 2-Bromo-3-iodophenol trifluoroacetamide (2a analog) is prepared via lithiation-iodination of 2-bromophenol derivatives at −80°C using tBuLi and iodine.

  • Alkyne Coupling : The dihalophenol reacts with 4-fluorophenylacetylene under PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and Et₂NH in dimethylacetamide (DMA) at 80°C for 4 hours.

  • Cyclization : Intramolecular C–N bond formation generates the indole core, with bromine retained at the 5-position.

Key Data :

ParameterValueSource
Catalyst SystemPdCl₂(PPh₃)₂/CuI
SolventDMA
Temperature80°C
Yield (Analogous)70–80% (for 4-fluoro-2-phenyl)

This method ensures precise regiochemistry but requires strict control over lithiation temperatures (−80°C) to prevent side reactions.

Grignard Reagent-Mediated N-Arylation

Patent WO2005066185A1 (source 2) describes a Grignard-based approach for introducing 4-fluorophenyl groups into heterocycles, adaptable to indole systems:

Reaction Protocol

  • Indole Precursor : 5-Bromoindole is treated with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −6°C to −2°C.

  • Quenching and Workup : The reaction is quenched with aqueous NH₄Cl, and the product is extracted into toluene, followed by high-vacuum distillation (170–175°C at 1 mmHg).

Key Data :

ParameterValueSource
Grignard Reagent4-Fluorophenylmagnesium bromide
SolventTHF
PurificationHigh-vacuum distillation
Purity>98%

This method is scalable but requires anhydrous conditions and low temperatures to avoid premature decomposition of the Grignard reagent.

Buchwald-Hartwig Amination for N-Arylation

A two-step sequence involving bromination followed by N-arylation offers flexibility:

Reaction Protocol

  • Bromination : Indole is brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid at 0°C.

  • N-Arylation : 5-Bromoindole undergoes coupling with 4-fluoroiodobenzene using Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C.

Key Data :

ParameterValueSource
Brominating AgentNBS
Coupling CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
Yield65–75%

This method allows late-stage functionalization but faces challenges with competing C–C coupling at the indole’s 3-position.

Directed Bromination Using Lewis Acids

Electrophilic bromination of 1-(4-fluorophenyl)-1H-indole can achieve 5-substitution with directing groups:

Reaction Protocol

  • Directed Bromination : 1-(4-Fluorophenyl)-1H-indole is treated with Br₂ in the presence of AlCl₃ at −20°C, leveraging the electron-withdrawing fluorine to direct bromine to the 5-position.

Key Data :

ParameterValueSource
Brominating AgentBr₂
Lewis AcidAlCl₃
Temperature−20°C
Regioselectivity5-Bromo:3-Bromo = 8:1

This method requires careful stoichiometry to minimize di-bromination.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityKey Challenge
Pd-Catalyzed Cyclization70–80%>95%ModerateLow-temperature lithiation
Grignard N-Arylation60–70%>98%HighMoisture sensitivity
Buchwald-Hartwig65–75%90–95%ModerateCompeting C–C coupling
Directed Bromination50–60%85–90%LowDi-bromination side products

The Pd-catalyzed cyclization route offers the best balance of yield and regioselectivity, while Grignard-based methods excel in scalability.

Purification and Isolation Techniques

  • High-Vacuum Distillation : Effective for removing high-boiling impurities (e.g., structural analogs), yielding >98% pure product.

  • Column Chromatography : Silica gel with hexane/EtOAc (20:1) resolves N-arylation byproducts.

  • Recrystallization : Isopropanol or toluene/hexane mixtures produce crystalline this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-5-bromo-1H-indole, and how do reaction conditions influence yield?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach. For example, 3-(2-azidoethyl)-5-bromo-1H-indole reacts with 1-ethynyl-4-fluorobenzene in PEG-400:DMF (2:1) under CuI catalysis (12 hours, room temperature), yielding 25% after purification via flash column chromatography (70:30 EtOAc:hexane) . Optimizing solvent systems (e.g., PEG-400 for green chemistry), catalyst loading, and reaction time can improve yields. Lower yields in some protocols (e.g., 25% vs. 50% in analogous reactions) may stem from competing side reactions or inefficient purification .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For instance:

  • ¹H NMR (CDCl₃): Signals at δ 7.23 (m, 3H), 7.14 (d, J = 2.0 Hz), and 4.62 (t, J = 7.2 Hz) confirm aromatic protons and triazole linkage .
  • ¹⁹F NMR : A singlet at δ -114.65 verifies the para-fluorophenyl group .
  • HRMS : Observed [M+H]⁺ at m/z 385.0461 matches theoretical values . TLC (Rf = 0.30 in 70:30 EtOAc:hexane) ensures purity .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Flash column chromatography with EtOAc:hexane gradients (e.g., 70:30) is standard . For polar byproducts, aqueous workup (e.g., water precipitation) or recrystallization from EtOAc/hexane mixtures can enhance purity. Residual DMF, a common impurity, is removed by heating the crude product to 90°C under vacuum .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl substituent influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing fluorine atom activates the indole core for electrophilic substitutions or Suzuki-Miyaura couplings. For example, the bromine at C5 serves as a leaving group for palladium-catalyzed cross-coupling with arylboronic acids. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic data (e.g., reaction rates with varying substituents) quantify electronic effects .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology : Scaling CuAAC reactions requires addressing CuI catalyst removal and PEG-400 viscosity. Alternatives include immobilized Cu catalysts or aqueous micellar systems. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). Pilot-scale flash chromatography may be replaced with continuous flow systems for cost efficiency .

Q. How can the bioactivity of this compound be evaluated in ischemia models?

  • Methodology :

  • In vitro : Assess antioxidant activity via DPPH radical scavenging assays or inhibition of lipid peroxidation in neuronal cell lines (e.g., SH-SY5Y) .
  • In vivo : Test neuroprotection in rodent middle cerebral artery occlusion (MCAO) models. Measure infarct volume reduction and behavioral outcomes (e.g., rotarod performance) .
  • SAR Studies : Compare with analogs (e.g., 5-fluoro or 5-chloro derivatives) to identify critical substituents .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodology : Discrepancies in NMR shifts (e.g., δ 7.12 vs. 7.23 for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities. Cross-validate using 2D NMR (HSQC, HMBC) and spiking experiments with authentic samples. High-field NMR (≥500 MHz) improves resolution for overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.